5-(Phenylmethoxymethyl)-7-(1-piperidinylmethyl)-8-quinolinol
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Overview
Description
5-(phenylmethoxymethyl)-7-(1-piperidinylmethyl)-8-quinolinol is a hydroxyquinoline.
Scientific Research Applications
Electronic and Electroluminescent Properties
Organoboron complexes featuring substituted 8-quinolinolates, closely related to 5-(Phenylmethoxymethyl)-7-(1-piperidinylmethyl)-8-quinolinol, have been synthesized and characterized for their luminescent properties. These complexes demonstrate potential in electronic and electroluminescent applications due to their unique structural and electronic characteristics (Kappaun et al., 2006).
Anti-Corrosion Performance
Studies on 8-hydroxyquinoline derivatives, similar to the chemical , have shown significant anti-corrosion properties for mild steel in acidic mediums. These derivatives act as cathodic inhibitors and have been evaluated using various techniques such as weight loss and electrochemical techniques (Douche et al., 2020).
Antimicrobial Activity
Compounds like 5-(4-Methyl piperazinyl methylene)-8-hydroxy quinoline, structurally related to the chemical in focus, have been synthesized and characterized for their antimicrobial activities. Such studies provide insights into the potential use of these compounds in medical and pharmaceutical applications (Patel & Vohra, 2006).
Fluorescent Properties and Cytotoxicity
Studies on Schiff bases derived from quinolinone, which are structurally similar, have revealed interesting fluorescent properties. These compounds have been evaluated for their in vitro cytotoxicity against certain cancer cell lines, suggesting potential applications in bio-imaging and cancer research (Trávníček et al., 2014).
Electrochemical Activity
Related compounds, such as self-dispersed polyaniline derivatives of 8-quinolinol, have been studied for their electrochemical activity in neutral media. These materials show potential for applications in biosensors due to their redox reversibility and stability in various pH ranges (Li et al., 2010).
properties
Product Name |
5-(Phenylmethoxymethyl)-7-(1-piperidinylmethyl)-8-quinolinol |
---|---|
Molecular Formula |
C23H26N2O2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
5-(phenylmethoxymethyl)-7-(piperidin-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C23H26N2O2/c26-23-19(15-25-12-5-2-6-13-25)14-20(21-10-7-11-24-22(21)23)17-27-16-18-8-3-1-4-9-18/h1,3-4,7-11,14,26H,2,5-6,12-13,15-17H2 |
InChI Key |
CAHUZYYLADXTHI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)COCC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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